3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride
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Overview
Description
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H10Cl2NO4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro, dimethylcarbamoyl, and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The starting material, 3,5-dichlorophenol, is chlorinated to introduce the dichloro groups.
Carbamoylation: The chlorinated intermediate undergoes a reaction with dimethylcarbamoyl chloride to form the dimethylcarbamoyl derivative.
Sulfonylation: Finally, the compound is treated with sulfonyl chloride to introduce the sulfonyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or cross-linking studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzenesulfonyl chloride: Lacks the dimethylcarbamoyl group, making it less versatile in certain applications.
4-[(Dimethylcarbamoyl)methoxy]benzenesulfonyl chloride: Lacks the dichloro groups, which may affect its reactivity and stability.
Benzene-1-sulfonyl chloride: A simpler compound without the additional functional groups, used in more basic applications.
Uniqueness
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride is unique due to the combination of dichloro, dimethylcarbamoyl, and sulfonyl chloride groups. This combination imparts specific reactivity and properties that make it suitable for a wide range of applications, particularly in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3,5-dichloro-4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO4S/c1-14(2)9(15)5-18-10-7(11)3-6(4-8(10)12)19(13,16)17/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXLVRARCJEDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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